

# comparing the synergistic effects of avibactam with different carbapenems

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Avibactam sodium dihydrate

Cat. No.: B12400378

Get Quote

# Synergistic Effects of Avibactam with Carbapenems: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global health, necessitating innovative therapeutic strategies. One promising approach involves the combination of  $\beta$ -lactamase inhibitors with carbapenem antibiotics to restore their efficacy. This guide provides a comparative analysis of the synergistic effects of avibactam, a potent  $\beta$ -lactamase inhibitor, with three major carbapenems: meropenem, imipenem, and doripenem. The data presented is compiled from various in vitro studies to aid researchers in understanding the potential of these combinations against challenging multidrug-resistant pathogens.

# **Mechanism of Action: A Synergistic Partnership**

Carbapenems, a class of  $\beta$ -lactam antibiotics, exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. However, CRE produce carbapenemases, enzymes that hydrolyze and inactivate carbapenems. Avibactam is a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that covalently binds to and inactivates a broad spectrum of serine  $\beta$ -lactamases, including Klebsiella pneumoniae carbapenemase (KPC) and OXA-48-type carbapenemases. By inhibiting these enzymes, avibactam protects carbapenems from degradation, allowing them to effectively target and inhibit bacterial PBP,



leading to cell death. It is important to note that avibactam is not active against metallo-β-lactamases (MBLs) such as NDM, VIM, and IMP.



Click to download full resolution via product page

Figure 1: Mechanism of synergistic action between carbapenems and avibactam.

# In Vitro Synergy Data: A Head-to-Head Comparison

The synergistic potential of avibactam in combination with meropenem, imipenem, and doripenem has been evaluated in numerous studies, primarily using checkerboard and time-kill assays. The following tables summarize the key findings from these experiments against various CRE isolates.

## **Checkerboard Synergy Assays**

The checkerboard method determines the fractional inhibitory concentration (FIC) index, a measure of the interaction between two antimicrobial agents. A FICI of  $\leq$  0.5 is indicative of synergy.



| Combination                                            | Bacterial<br>Strain(s)                     | Carbapenemas<br>e Type    | Synergy Rate<br>(FICI ≤ 0.5)                              | Reference |
|--------------------------------------------------------|--------------------------------------------|---------------------------|-----------------------------------------------------------|-----------|
| Ceftazidime-<br>Avibactam +<br>Meropenem               | Klebsiella<br>pneumoniae                   | KPC-producing             | 91.3% (21/23<br>isolates)                                 | [1]       |
| Carbapenemase-<br>non-producing K.<br>pneumoniae       | N/A                                        | 100% (11/11<br>isolates)  | [1]                                                       |           |
| NDM-producing<br>K. pneumoniae                         | NDM                                        | 57.14% (8/14 isolates)    | [1]                                                       | _         |
| IMP-producing K. pneumoniae                            | IMP                                        | 91.67% (11/12 isolates)   | [1]                                                       |           |
| Carbapenem-<br>Resistant<br>Enterobacterales<br>(CRE)  | KPC-2 and<br>NDM-1                         | 93.8% (15/16<br>isolates) | [2]                                                       |           |
| Ceftazidime-<br>Avibactam +<br>Imipenem                | KPC variant-<br>producing K.<br>pneumoniae | KPC                       | Significantly higher synergy than against KPC-2 producers | [3]       |
| Metallo-β-<br>lactamase-<br>producing K.<br>pneumoniae | MBL                                        | 100%                      | [3]                                                       |           |
| Ceftazidime-<br>Avibactam +<br>Doripenem               | OXA-48-<br>producing<br>Enterobacterales   | OXA-48                    | Data from time-<br>kill assays<br>suggest synergy         | [4]       |

Note: The data for avibactam is derived from studies using the ceftazidime-avibactam combination, as this is the clinically available form.

# **Time-Kill Assays**



Time-kill assays provide a dynamic assessment of bactericidal activity over time. Synergy is typically defined as a  $\geq$  2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

| Combination                              | Bacterial<br>Strain(s)                   | Carbapenemas<br>e Type | Key Findings                                                                                                | Reference |
|------------------------------------------|------------------------------------------|------------------------|-------------------------------------------------------------------------------------------------------------|-----------|
| Ceftazidime-<br>Avibactam +<br>Meropenem | KPC-2 and<br>NDM-1<br>producing CRE      | KPC-2, NDM-1           | Reduced meropenem MICs to 8 mg/L and restored aztreonam susceptibility.                                     | [2]       |
| Ceftazidime-<br>Avibactam +<br>Imipenem  | KPC-producing<br>K. pneumoniae           | KPC                    | Synergistic<br>activity observed<br>against all tested<br>isolates.                                         | [5]       |
| Ceftazidime-<br>Avibactam +<br>Doripenem | OXA-48-<br>producing<br>Enterobacterales | OXA-48                 | Bactericidal effects observed for doripenem alone and synergistic interactions with ceftazidime- avibactam. | [4]       |

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in this guide.

## **Checkerboard Synergy Assay Protocol**

The checkerboard assay is a microdilution method used to assess the in vitro interaction of two antimicrobial agents.





Click to download full resolution via product page

**Figure 2:** Experimental workflow for a checkerboard synergy assay.

- Preparation of Antimicrobials: Stock solutions of each carbapenem and avibactam are prepared and serially diluted in a 96-well microtiter plate. The carbapenem is typically diluted along the x-axis, and avibactam along the y-axis.
- Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland standard, is prepared in Mueller-Hinton broth.



- Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
- Incubation: The plates are incubated at 35-37°C for 16-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the drug combination that completely inhibits visible bacterial growth.
- FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of carbapenem in combination / MIC of carbapenem alone) + (MIC of avibactam in combination / MIC of avibactam alone).
- Interpretation: The interaction is classified as synergistic (FICI ≤ 0.5), additive or indifferent (FICI > 0.5 to 4), or antagonistic (FICI > 4).[3][4][6][7]

#### **Time-Kill Assay Protocol**

Time-kill assays assess the rate of bacterial killing by antimicrobial agents over time.

- Inoculum Preparation: A logarithmic-phase bacterial culture is diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh broth.
- Drug Exposure: The bacterial suspension is exposed to the carbapenem alone, avibactam alone, and the combination of both at clinically relevant concentrations. A growth control without any antibiotic is also included.
- Sampling and Plating: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
- Colony Counting: The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
- Data Analysis: The log10 CFU/mL is plotted against time for each condition.
- Interpretation:
  - Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[8]



 Synergy is defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

# **Comparative Logic and Considerations**

The choice of carbapenem to combine with avibactam may depend on the specific carbapenemase-producing organism and the local epidemiology of resistance.



Click to download full resolution via product page

**Figure 3:** Logical flow for selecting a carbapenem-avibactam combination.



- Against KPC-producing CRE: Both meropenem and imipenem in combination with avibactam have demonstrated significant synergistic activity. The choice between them may be guided by institutional susceptibility patterns and formulary availability.
- Against OXA-48-producing CRE: The combination of doripenem with ceftazidime-avibactam has shown promise in time-kill studies.[4]
- Against MBL-producing CRE: Avibactam is not effective against MBLs. Therefore, combinations of avibactam with any carbapenem are not expected to be effective against these isolates. Alternative strategies, such as the combination of ceftazidime-avibactam with aztreonam, are being explored for MBL-producing CRE.

#### Conclusion

The combination of avibactam with carbapenems represents a valuable strategy to combat infections caused by certain types of CRE, particularly those producing KPC and OXA-48 carbapenemases. The data presented in this guide highlight the potent synergistic effects of these combinations in vitro. Meropenem and imipenem appear to be strong partners for avibactam against KPC producers, while doripenem shows potential against OXA-48 producers. Further clinical studies are warranted to translate these in vitro findings into effective therapeutic regimens. Researchers and drug development professionals should consider these synergistic interactions in the design of new treatment protocols and in the development of novel  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the synergy of ceftazidime/avibactam in combination with colistin, doripenem, levofloxacin, tigecycline, and tobramycin against OXA-48 producing







Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- 5. Predicting the Effects of Carbapenem/Carbapenemase Inhibitor Combinations against KPC-Producing Klebsiella pneumoniae in Time-Kill Experiments: Alternative versus Traditional Approaches to MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Synergistic Activity of Ceftazidime-Avibactam in Combination with Aztreonam or Meropenem Against Clinical Enterobacterales Producing blaKPC or blaNDM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of ceftazidime-avibactam combinations against carbapenem-resistant Klebsiella pneumoniae assessed by checkerboard method PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9. Evaluation of Synergy Testing Methods for Clinical Labs to Determine Susceptibility of Extensively Drug-resistant Gram-negatives to Ceftazidime/ Avibactam and Aztreonam Combination Therapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparing the synergistic effects of avibactam with different carbapenems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400378#comparing-the-synergistic-effects-of-avibactam-with-different-carbapenems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com